1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-phenylpiperazine
Description
1-[1-(2H-1,3-Benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-phenylpiperazine is a heterocyclic compound featuring a benzodioxole moiety linked via a carbonyl group to an azetidine ring, which is further connected to a phenylpiperazine backbone. This structure combines pharmacologically significant motifs:
- Benzodioxole: Known for enhancing metabolic stability and binding affinity in bioactive molecules .
- Azetidine: A strained four-membered ring that may improve target engagement due to conformational rigidity .
- Phenylpiperazine: A common scaffold in CNS-active compounds, influencing receptor selectivity (e.g., serotonin, dopamine) .
Properties
IUPAC Name |
[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c26-21(16-6-7-19-20(12-16)29-15-28-19)25-13-17(14-25)22(27)24-10-8-23(9-11-24)18-4-2-1-3-5-18/h1-7,12,17H,8-11,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDGBTMLPCWWPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-phenylpiperazine , identified by its CAS number 1396845-67-2 , is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 393.4 g/mol . The structure features a benzodioxole moiety, which is often associated with various biological activities, including insecticidal properties and potential therapeutic effects.
| Property | Value |
|---|---|
| CAS Number | 1396845-67-2 |
| Molecular Formula | C22H23N3O4 |
| Molecular Weight | 393.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of This compound can be attributed to its structural components, particularly the benzodioxole group, which has been linked to various pharmacological effects.
Insecticidal Activity
Research indicates that compounds featuring the 1,3-benzodioxole structure exhibit larvicidal activity against Aedes aegypti, a significant vector for mosquito-borne diseases. In a study evaluating related compounds, it was found that certain derivatives demonstrated effective larvicidal properties with low toxicity to mammals. For instance, a related compound showed an LC50 value of 28.9 μM , highlighting the potential for this class of compounds in pest control without significant mammalian toxicity .
Cytotoxicity and Safety Profile
In studies assessing the safety profile of related benzodioxole compounds, it was observed that they exhibited no cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM . Additionally, in animal models treated with high doses (2000 mg/kg), there were no significant structural signs of toxicity in vital organs such as the liver and kidneys . These findings suggest that the compound may have a favorable safety profile for therapeutic applications.
Case Studies and Research Findings
Recent investigations have focused on the synthesis and evaluation of derivatives of benzodioxole compounds, including those similar to This compound . Notable findings include:
- Larvicidal Efficacy : Compounds with similar structures demonstrated effective larvicidal activity against Aedes aegypti, supporting their potential use in vector control strategies.
- Low Mammalian Toxicity : Studies indicated that these compounds exhibit low toxicity to mammalian cells, which is crucial for developing safe insecticides.
- Potential Therapeutic Applications : The structural characteristics may also provide avenues for exploring therapeutic uses in treating diseases linked to parasitic infections.
Table 2: Summary of Biological Activities
| Activity | Observations |
|---|---|
| Larvicidal Activity | Effective against Aedes aegypti |
| LC50 Value | 28.9 μM (for related compounds) |
| Cytotoxicity | No cytotoxicity at concentrations up to 5200 μM |
| Organ Toxicity | No significant damage observed in vital organs |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s uniqueness arises from its hybrid structure. Below is a detailed comparison with analogous phenylpiperazine derivatives:
Table 1: Structural and Functional Comparison
Key Insights :
Benzodioxole vs. Chlorophenyl Substituents :
- Benzodioxole’s methylenedioxy group improves metabolic resistance compared to chlorophenyl groups, which may undergo dehalogenation .
- Chlorophenyl derivatives (e.g., 4-CPP) exhibit stronger σ-receptor affinity but higher cytotoxicity .
Azetidine vs. Piperazine-based compounds (e.g., 1-phenylpiperazine) lack this strain, leading to broader but less specific activity .
Linker Effects :
- Carbonyl linkers (as in the target compound) improve stability over ether or alkyl chains (e.g., oxypropyl in ) by resisting hydrolysis .
Synthetic Complexity :
- The target compound likely requires multi-step synthesis, including azetidine ring formation and coupling reactions, similar to methods in and .
Research Findings and Implications
- Antioxidant Potential: Benzodioxole-containing analogues (e.g., 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde) show antioxidant activity, suggesting the target compound may share similar redox properties .
- CNS Activity : Phenylpiperazine derivatives are prevalent in psychotropic agents (e.g., trazodone). The benzodioxole-azetidine hybrid could modulate serotonin/dopamine receptors with improved selectivity .
- Metabolic Stability: Benzodioxole’s resistance to oxidative metabolism may extend the compound’s half-life compared to non-benzodioxole analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
